A-278637 - 227609-66-7

A-278637

Catalog Number: EVT-255377
CAS Number: 227609-66-7
Molecular Formula: C17-H15-Br-F-N-O3-S
Molecular Weight: 412.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel potassium channel opener, more potent enantiomer; High Quality Biochemicals for Research Uses
Source and Classification

A-278637 was developed by researchers aiming to explore new avenues in anti-inflammatory drug design. It falls under the category of small molecule inhibitors, specifically targeting phosphodiesterase 4. This classification is significant as phosphodiesterase inhibitors are known to modulate intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate.

Synthesis Analysis

Methods

The synthesis of A-278637 involves several steps that typically include the formation of key intermediates followed by coupling reactions. The exact synthetic pathway may vary depending on the specific route chosen by researchers, but general methods include:

  1. Formation of Intermediate Compounds: Initial reactions often involve the condensation of aromatic amines with carbonyl compounds to form intermediate ketones or aldehydes.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions with other functional groups to build the final structure of A-278637.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of A-278637 at each stage of synthesis.

Molecular Structure Analysis

Structure

A-278637 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule is crucial for its interaction with phosphodiesterase 4.

Data

The molecular formula for A-278637 is C18_{18}H22_{22}N2_{2}O3_{3}, indicating it contains 18 carbon atoms, 22 hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight is approximately 314.38 g/mol.

Chemical Reactions Analysis

Reactions

A-278637 can participate in various chemical reactions typical for small molecules, including:

  1. Hydrolysis: In aqueous environments, certain functional groups may undergo hydrolysis, affecting the compound's stability.
  2. Oxidation/Reduction: Depending on the substituents on the aromatic rings, A-278637 may be susceptible to oxidation or reduction reactions.
  3. Substitution Reactions: The presence of reactive functional groups allows for potential substitution reactions that could modify its pharmacological properties.

Technical Details

Reactivity studies often involve assessing how A-278637 behaves under different environmental conditions (e.g., pH changes, presence of catalysts) to predict its stability and efficacy as a therapeutic agent.

Mechanism of Action

Process

A-278637 exerts its pharmacological effects primarily through inhibition of phosphodiesterase 4. By blocking this enzyme, the compound increases levels of cyclic adenosine monophosphate within cells, leading to reduced inflammation and modulation of immune responses.

Data

Research has shown that A-278637 can effectively reduce pro-inflammatory cytokine production in vitro, supporting its potential use in treating conditions like asthma and chronic obstructive pulmonary disease.

Physical and Chemical Properties Analysis

Physical Properties

A-278637 is typically presented as a solid at room temperature with a melting point ranging from 150°C to 160°C. Its solubility profile indicates it is moderately soluble in organic solvents like dimethyl sulfoxide but less so in water.

Chemical Properties

The compound exhibits stability under neutral pH conditions but can degrade under extreme acidic or basic environments. Its log P value suggests moderate lipophilicity, which may influence its bioavailability and distribution within biological systems.

Applications

Scientific Uses

A-278637 is primarily investigated for its therapeutic potential in treating inflammatory diseases due to its selective inhibition of phosphodiesterase 4. Ongoing research aims to elucidate its efficacy in clinical settings for conditions such as:

  • Asthma
  • Chronic obstructive pulmonary disease
  • Psoriasis
  • Other inflammatory disorders

In addition to these applications, A-278637 serves as a valuable tool in pharmacological research for understanding phosphodiesterase signaling pathways and their implications in health and disease.

Introduction to A-278637: Context and Research Rationale

Historical Development of Thieno[3,2-b]quinoline Derivatives in Medicinal Chemistry

The thieno[3,2-b]quinoline scaffold represents a privileged structure in medicinal chemistry with evolving significance across decades of drug discovery. Early development focused on its structural similarity to naturally occurring alkaloids, with researchers recognizing its potential as a biosteric replacement for quinoline-based pharmacophores. The core structure emerged from systematic efforts to hybridize benzothiophene and quinoline moieties, creating a planar, electron-rich heterocyclic system capable of diverse biological interactions [1] [6].

Modern synthetic approaches enabled precise functionalization at strategic positions (C-2, C-3, C-6, C-8, and N-9), allowing medicinal chemists to fine-tune electronic properties and steric profiles. Critical breakthroughs came when researchers discovered that sulfonyl dihydropyridine integration significantly enhanced potassium channel opening activity. This structural innovation transformed the scaffold from a chemical curiosity to a therapeutically relevant platform, particularly for cardiovascular and smooth muscle disorders [1]. The development of hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide derivatives marked a pivotal advancement, combining metabolic stability with improved target affinity through conformational constraint and electronic modulation [1] [8].

Table 1: Evolution of Key Thieno[3,2-b]quinoline Derivatives

Compound GenerationStructural FeaturesPrimary Therapeutic Target
First-generation (1980s)Simple alkyl/aryl substitutionsPDE inhibitors
Second-generation (1990s)Sulfonamide incorporationPotassium channel modulators
Third-generation (A-278637 era)Chiral centers + halogenated aryl groupsBladder-selective KATP channels

A-278637 as a Scaffold for Potassium Channel Modulation: Hypothesis and Objectives

A-278637 emerged from a focused hypothesis: structural rigidification of known KATP> openers like cromakalim could enhance bladder tissue selectivity while minimizing cardiovascular effects. Researchers postulated that the thienoquinoline scaffold's planar conformation would permit optimal interaction with SUR2B/Kir6.2 channel complexes predominant in urinary bladder smooth muscle [1] [2]. The specific molecular objectives included:

  • Stereochemical precision: Introduction of a chiral center at C-9 to exploit asymmetric binding pockets in target channels [1]
  • Electrostatic tailoring: Incorporation of electron-withdrawing substituents (3-bromo-4-fluorophenyl) to modulate membrane permeability and protein binding kinetics
  • Conformational restraint: Cyclic sulfonyldihydropyridine moiety to reduce metabolic vulnerability while maintaining essential dipole moment for channel interaction [6]

The compound's design leveraged the channel modulation hypothesis, which posits that tissue-selective potassium openers require simultaneous optimization of three parameters: ligand-receptor binding affinity, tissue distribution kinetics, and state-dependent channel gating thermodynamics [2] [3]. A-278637's (-)-(9S) configuration proved critical, as the enantiomer exhibited 18-fold lower potency in bladder strip assays, demonstrating how stereochemistry governs spatial orientation toward key channel residues [1].

Theoretical Frameworks Guiding A-278637 Research

The discovery pipeline for A-278637 integrated multiple theoretical frameworks:

Structure-Activity Relationship (SAR) Paradigms: Systematic evaluation established that bladder selectivity depended on three structural elements:

  • The 1,1-dioxide moiety (essential for KATP activation potency)
  • N-9 aryl substitution pattern (halogen ortho to linker maximized activity)
  • Saturation of the thienopyridine ring (enhanced metabolic stability over dihydropyridines) [1] [7]

Table 2: SAR of Key Structural Modifications in A-278637 Analogues

Position ModifiedStructural VariationEffect on Bladder Activity
C-9 Stereochemistry(9R) vs (9S)18-fold decrease with R-configuration
C-9 Aryl Group4-Fluorophenyl vs 3-Br-4-F-phenyl3.2-fold increase with dihalogenation
SaturationDihydro vs tetrahydroComplete loss of activity in tetrahydro
Dioxide Orientation1,1-dioxide vs monoxide>100-fold decrease without dioxide

Quantitative Structure-Activity Relationship (QSAR) Modeling: Advanced computational approaches correlated electronic parameters with biological outcomes. The chemical potential (μ) descriptor predicted receptor binding affinity, while polarizability (α) correlated with membrane penetration kinetics. For A-278637 derivatives, optimal logP values of 2.8-3.2 balanced tissue accessibility and target engagement [5] [9]. Regression models revealed that a bond length (lC=N) of approximately 1.34 Å in the central ring maximized conformational alignment with the SUR2B binding pocket [9].

Molecular Communication Theory: This framework explained A-278637's tissue selectivity through channel modulation dynamics. Unlike cardiovascular KATP channels that respond primarily to metabolic state, bladder channels exhibit intrinsic mechanical gating. A-278637 exploits this by stabilizing the open conformation specifically in overactive bladder smooth muscle, functioning as an allosteric modulator that amplifies endogenous regulatory signals [2] [3]. The compound's efficacy arises not merely from channel binding affinity (Kd = 38 nM), but from its ability to increase open-state probability by >70% at therapeutic concentrations [1].

The convergence of these frameworks enabled rational optimization of A-278637, demonstrating how medicinal chemistry transcends empirical screening to become a predictive science.

Properties

CAS Number

227609-66-7

Product Name

A-278637

IUPAC Name

(9S)-9-(3-bromo-4-fluorophenyl)-1,1-dioxo-3,4,5,6,7,9-hexahydro-2H-thieno[3,2-b]quinolin-8-one

Molecular Formula

C17-H15-Br-F-N-O3-S

Molecular Weight

412.3 g/mol

InChI

InChI=1S/C17H15BrFNO3S/c18-10-8-9(4-5-11(10)19)15-16-12(2-1-3-14(16)21)20-13-6-7-24(22,23)17(13)15/h4-5,8,15,20H,1-3,6-7H2/t15-/m0/s1

InChI Key

LHVKVMMIMWOYFR-HNNXBMFYSA-N

SMILES

C1CC2=C(C(C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1

Synonyms

9-(3-bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno(3,2-b)quinolin-8(4H)-one 1,1-dioxide
A 278637
A-278637
A278637

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1

Isomeric SMILES

C1CC2=C([C@@H](C3=C(N2)CCS3(=O)=O)C4=CC(=C(C=C4)F)Br)C(=O)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.